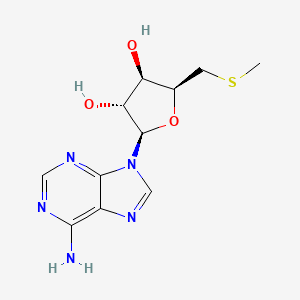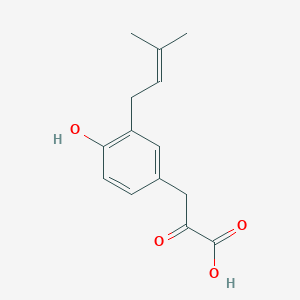
3-Dimethylallyl-4-hydroxyphenylpyruvate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-dimethylallyl-4-hydroxyphenylpyruvic acid is a 2-oxo monocarboxylic acid that is pyruvic acid in which one of the methyl hydrogens is substituted by a 3-dimethylallyl-4-hydroxyphenyl group. It is a 2-oxo monocarboxylic acid and a member of phenols. It derives from a pyruvic acid. It is a conjugate acid of a 3-dimethylallyl-4-hydroxyphenylpyruvate(1-).
Applications De Recherche Scientifique
Enzymatic Role in Antibiotic Biosynthesis :
- 3DMA-4HPP is involved in the biosynthesis of aminocoumarin antibiotics like novobiocin and clorobiocin. An enzyme from Streptomyces spheroides, identified as dimethylallyl diphosphate:4-hydroxyphenylpyruvate dimethylallyl transferase, specifically acts on 4-hydroxyphenylpyruvate and dimethylallyl diphosphate to synthesize prenylated 4-hydroxybenzoate, a key component of these antibiotics (Steffensky, Li, Vogler, & Heide, 1998).
- Another study identified CloQ, a prenyltransferase involved in clorobiocin biosynthesis from Streptomyces roseochromogenes. This enzyme is crucial for the formation of ring A (3-dimethylallyl-4-hydroxybenzoic acid) in the aminocoumarin antibiotics (Pojer, Wemakor, Kammerer, Chen, Walsh, Li, & Heide, 2003).
Enzymatic Conversion and Reaction Mechanism :
- The enzyme CloR, identified in Streptomyces roseochromogenes, is a bifunctional non-heme iron oxygenase that converts 3DMA-4HPP through oxidative decarboxylation steps into 3-dimethylallyl-4-hydroxybenzoate. This conversion is a novel pathway for benzoic acid formation (Pojer, Kahlich, Kammerer, Li, & Heide, 2003).
Potential Role in Herbicide Development :
- A study on pyrazole benzophenone derivatives, potential inhibitors of 4-hydroxyphenylpyruvate dioxygenase, an enzyme that acts on 4-hydroxyphenylpyruvate, indicates that modifications of this pathway could be significant in developing new herbicides (Fu, Wang, Zhang, Hou, Gao, Zhao, & Ye, 2017).
Propriétés
Nom du produit |
3-Dimethylallyl-4-hydroxyphenylpyruvate |
|---|---|
Formule moléculaire |
C14H16O4 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C14H16O4/c1-9(2)3-5-11-7-10(4-6-12(11)15)8-13(16)14(17)18/h3-4,6-7,15H,5,8H2,1-2H3,(H,17,18) |
Clé InChI |
VRMYGSOHQOAIFX-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C=CC(=C1)CC(=O)C(=O)O)O)C |
SMILES canonique |
CC(=CCC1=C(C=CC(=C1)CC(=O)C(=O)O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



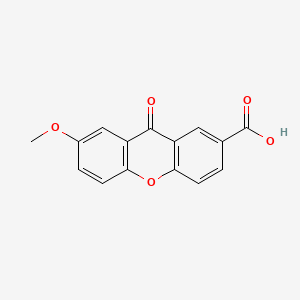
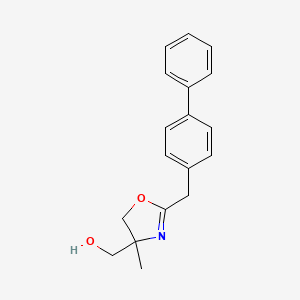
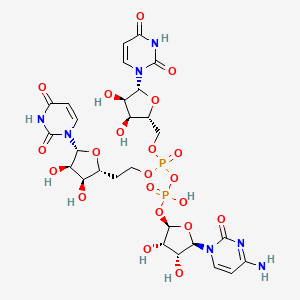

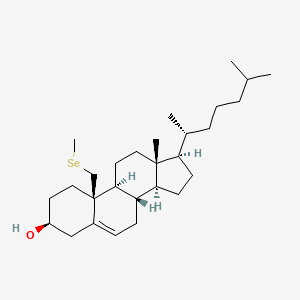
![(6aS,10aS)-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1220696.png)
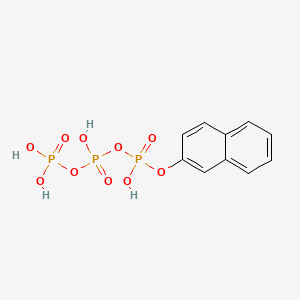
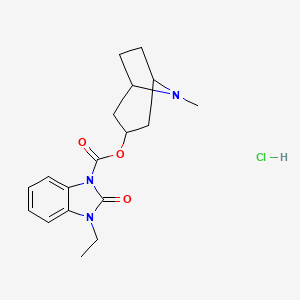

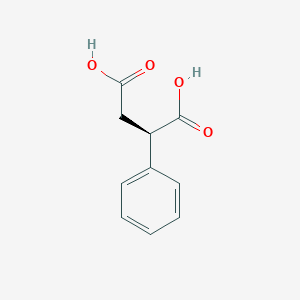

![Acetic acid [3-[3-(dimethylamino)-1-oxopropyl]-5-benzofuranyl] ester](/img/structure/B1220709.png)
![4-[4-(2-Quinoxalinyl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B1220710.png)
